3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
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Overview
Description
3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles Nitriles are characterized by the presence of a cyano group (-C≡N) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-ethoxybenzaldehyde with methoxymethylamine to form an imine intermediate. This intermediate can then undergo a Knoevenagel condensation with malononitrile to yield the desired product. The reaction conditions typically involve the use of a base such as piperidine and a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques may also be employed to ensure the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and the development of new materials.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
- 3-(4-Ethoxyphenyl)-2-(hydroxymethyl)prop-2-enenitrile
- 3-(4-Ethoxyphenyl)-2-(methyl)prop-2-enenitrile
Uniqueness
3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is unique due to the presence of both ethoxy and methoxymethyl groups, which can influence its reactivity and interactions. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
90167-03-6 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13-6-4-11(5-7-13)8-12(9-14)10-15-2/h4-8H,3,10H2,1-2H3 |
InChI Key |
CANXSFJNIIPPRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(COC)C#N |
Origin of Product |
United States |
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